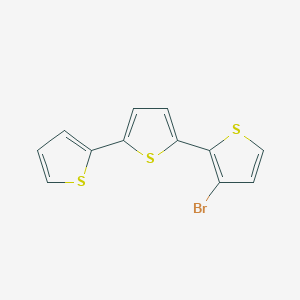
2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs similar cross-coupling techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether solvents at low temperatures.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base and are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Materials Science: Employed in the fabrication of advanced materials with unique optical and conductive properties.
作用機序
The mechanism of action of 2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene in various applications involves its ability to participate in π-π stacking interactions and electron delocalization. These properties enable the compound to act as an efficient charge carrier in electronic devices and as a reactive intermediate in chemical synthesis . The molecular targets and pathways involved depend on the specific application, such as binding to DNA in anticancer research or interacting with enzymes in antimicrobial studies .
類似化合物との比較
Similar Compounds
3-Bromothiophene: A simpler thiophene derivative with similar reactivity but fewer applications due to its lower complexity.
2,5-Dibromothiophene: Another brominated thiophene with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene is unique due to its specific substitution pattern, which enhances its electronic properties and makes it suitable for advanced applications in organic electronics and materials science . The presence of multiple thiophene rings also contributes to its stability and versatility in chemical reactions .
特性
分子式 |
C12H7BrS3 |
|---|---|
分子量 |
327.3 g/mol |
IUPAC名 |
2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C12H7BrS3/c13-8-5-7-15-12(8)11-4-3-10(16-11)9-2-1-6-14-9/h1-7H |
InChIキー |
GCNZRRQXIYAOLL-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=C(C=CS3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B13050751.png)
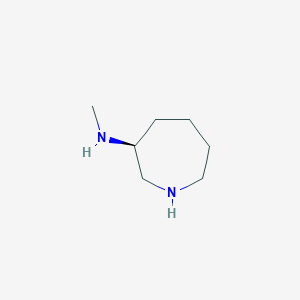
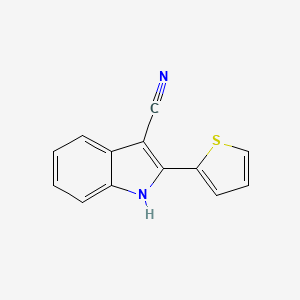
![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)
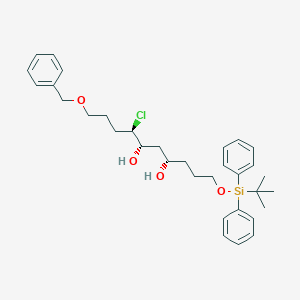
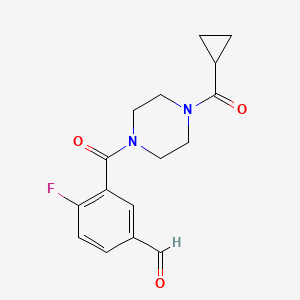

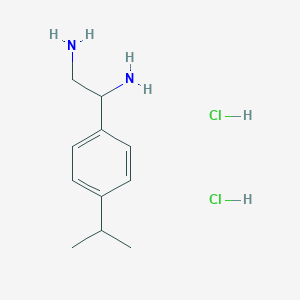
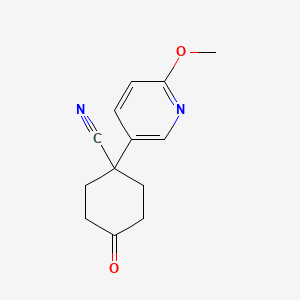

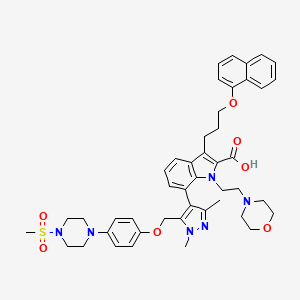
![2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050840.png)
![N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13050842.png)
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)
